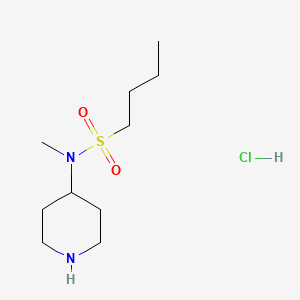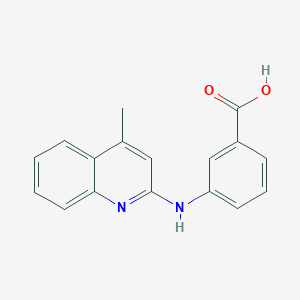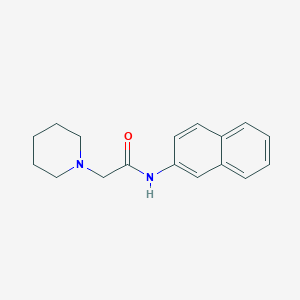
1-Piperidineacetamide, N-2-naphthalenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(NAPHTHALEN-2-YL)-2-(PIPERIDIN-1-YL)ACETAMIDE is a chemical compound that features a naphthalene ring attached to a piperidine ring via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(NAPHTHALEN-2-YL)-2-(PIPERIDIN-1-YL)ACETAMIDE typically involves the following steps:
Formation of the Acetamide Linkage: This can be achieved by reacting naphthalene-2-amine with acetic anhydride under acidic conditions to form N-(naphthalen-2-yl)acetamide.
Piperidine Introduction: The N-(naphthalen-2-yl)acetamide is then reacted with piperidine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(NAPHTHALEN-2-YL)-2-(PIPERIDIN-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced forms of the naphthalene ring.
Substitution: Nitro or halogenated derivatives of the naphthalene ring.
Scientific Research Applications
N-(NAPHTHALEN-2-YL)-2-(PIPERIDIN-1-YL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in the study of receptor-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(NAPHTHALEN-2-YL)-2-(PIPERIDIN-1-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(NAPHTHALEN-1-YL)-2-(PIPERIDIN-1-YL)ACETAMIDE: Similar structure but with the naphthalene ring attached at a different position.
N-(PHENYL)-2-(PIPERIDIN-1-YL)ACETAMIDE: Similar structure but with a phenyl ring instead of a naphthalene ring.
Uniqueness
N-(NAPHTHALEN-2-YL)-2-(PIPERIDIN-1-YL)ACETAMIDE is unique due to the specific positioning of the naphthalene ring, which can influence its chemical reactivity and biological activity. This positioning can lead to different interactions with molecular targets compared to its analogs, making it a valuable compound for research and development.
Properties
CAS No. |
65447-14-5 |
|---|---|
Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
N-naphthalen-2-yl-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C17H20N2O/c20-17(13-19-10-4-1-5-11-19)18-16-9-8-14-6-2-3-7-15(14)12-16/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,18,20) |
InChI Key |
VXYZCGGJWWYYBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




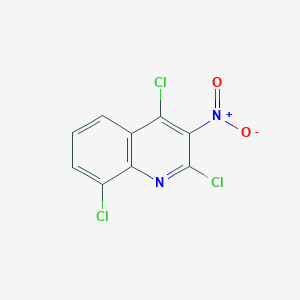

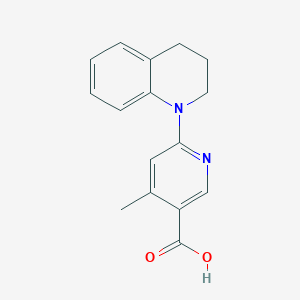
![3h-Spiro[2-benzofuran-1,9'-fluorene]](/img/structure/B11848735.png)
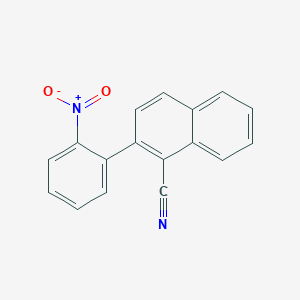

![Benzamide, N-[1-(1-naphthalenyl)ethyl]-](/img/structure/B11848752.png)
